molecular formula C11H8N2O6 B3050997 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate CAS No. 30364-58-0

2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate

Cat. No.: B3050997
CAS No.: 30364-58-0
M. Wt: 264.19 g/mol
InChI Key: NACXFYUMWSYYRU-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate is a chemical compound with the CAS Number: 30364-58-0 . It has a molecular weight of 264.19 . The IUPAC name for this compound is 1-[(4-nitrobenzoyl)oxy]-2,5-pyrrolidinedione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O6/c14-9-5-6-10 (15)12 (9)19-11 (16)7-1-3-8 (4-2-7)13 (17)18/h1-4H,5-6H2 . This code provides a specific textual representation of the molecule’s structure. For a detailed molecular structure analysis, it would be best to use specialized software or databases that can interpret this InChI code.

Scientific Research Applications

Fluorescent Labeling in Biopolymers

2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative of 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate, has been used for labeling polyribocytidilic acid (poly(C)) in biopolymers. This derivative yields stable covalently labeled biopolymers, with its fluorescence properties being sensitive to pH changes, making it useful as a nucleic acid probe in homogeneous assays (Crovetto et al., 2008).

Electrochemical and Optical Properties in Polymer Derivatives

Nitrobenzoyl pyrrole derivatives, such as 4"-nitrobenzoyl (pyrrole-1'-yl)-1-propylate (NPY) and 3",5"-dinitrobenzoyl (pyrrole-1'-yl)-1-propylate (DNPy), which are related to this compound, have been synthesized and studied for their electrochemical and optical properties. These derivatives show electrochromic behavior and fluorescence, indicating potential applications in electronic devices and sensors (Coelho et al., 2014).

Structural Studies and Crystallography

In crystallography, compounds like 4-Aminopyridinium 4-nitrobenzoate demonstrate the utility of this compound derivatives in understanding molecular interactions and structures. The study of these compounds helps in the exploration of hydrogen bonding and π–π stacking interactions, which are crucial in the design of new materials and pharmaceuticals (Quah et al., 2008).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXFYUMWSYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366868
Record name 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30364-58-0
Record name 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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